![molecular formula C16H7ClF3N3O B2805263 3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338791-70-1](/img/structure/B2805263.png)
3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile (CTP) is a novel small molecule compound with potential applications in the fields of drug discovery, medicinal chemistry, and materials science. CTP has been identified as having various biochemical and physiological effects that could be exploited for various therapeutic and research purposes.
Scientific Research Applications
Anticorrosive Materials
Quinoline derivatives, including 3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile, are extensively used as anticorrosive materials. These derivatives effectively inhibit metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms. This is largely attributed to their high electron density, facilitating the adsorption and formation of these complexes through coordination bonding (Verma, Quraishi, & Ebenso, 2020).
Photocatalytic Degradation
The compound under discussion has been studied for its role in the photocatalytic degradation of pollutants. Similar to other quinoline derivatives, it participates in photocatalytic processes that lead to the mineralization of hazardous substances in water. This degradation involves complex reactions, illustrating the potential of quinoline derivatives in environmental purification applications (Pichat, 1997).
Optical Sensors
Quinoline and its derivatives, including the compound , are used in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These characteristics make them suitable for use as sensing probes, underlining their significance in both biological and medicinal applications (Jindal & Kaur, 2021).
Synthesis of Pyridines and (Iso)quinolines
Propargylic alcohols, related to quinoline structures, are crucial for synthesizing various heterocycles, including pyridines, quinolines, and isoquinolines. These compounds play an essential role in medicinal chemistry and drug discovery, highlighting the versatility of quinoline derivatives in synthesizing biologically active molecules (Mishra, Nair, & Baire, 2022).
Hybrid Catalysts in Medicinal Chemistry
Quinoline derivatives are key precursors in the pharmaceutical industry, demonstrating broad synthetic applications and bioavailability. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, for instance, showcases the application of hybrid catalysts, ranging from organocatalysts to nanocatalysts, for developing lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
3-(5-chloroquinolin-8-yl)oxy-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF3N3O/c17-11-3-4-13(15-10(11)2-1-5-22-15)24-14-6-9(16(18,19)20)8-23-12(14)7-21/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCUQWXWSSRLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=C(N=CC(=C3)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one](/img/structure/B2805180.png)
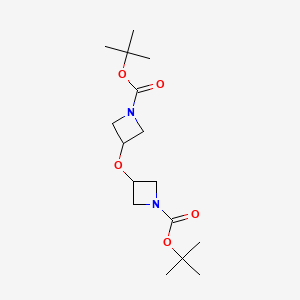
![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2805183.png)
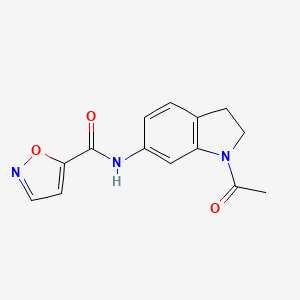
![1,7-dimethyl-3-(2-methylallyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805187.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2805189.png)
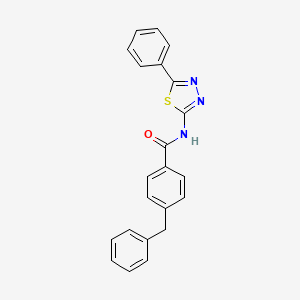
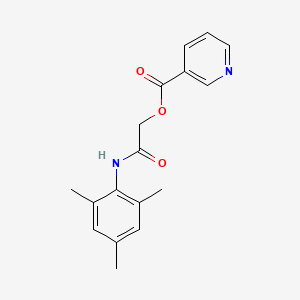

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)
![6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one](/img/structure/B2805197.png)
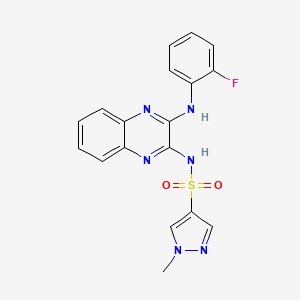

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2805201.png)